molecular formula C5H7N3O2S B3038123 6-Aminopyridine-2-sulfonamide CAS No. 75903-58-1

6-Aminopyridine-2-sulfonamide

Cat. No.: B3038123
CAS No.: 75903-58-1
M. Wt: 173.2 g/mol
InChI Key: GFQVENVAWVSTNP-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S. It is a derivative of pyridine, featuring an amino group at the 6th position and a sulfonamide group at the 2nd position.

Biochemical Analysis

Biochemical Properties

6-Aminopyridine-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway. This compound acts as an inhibitor of DHPS, thereby disrupting the synthesis of folic acid, which is essential for DNA synthesis and cell division . Additionally, this compound has been shown to interact with other sulfonamide-sensitive enzymes, further highlighting its role in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . This inhibition can result in changes in gene expression, affecting the transcription of genes involved in cell growth and proliferation. Moreover, the compound’s impact on folate synthesis can lead to disruptions in cellular metabolism, particularly in rapidly dividing cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme. Additionally, the compound may exert its effects through enzyme inhibition or activation, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of folate synthesis, resulting in cumulative effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit folate synthesis without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a folate synthesis inhibitor. The compound interacts with enzymes such as dihydropteroate synthase, leading to the disruption of folate metabolism . This disruption can affect metabolic flux and metabolite levels, particularly in pathways dependent on folic acid . Additionally, the compound may undergo phase I and phase II metabolic reactions, resulting in the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is known to be highly soluble in water, facilitating its transport across cell membranes . Once inside the cell, it can bind to proteins involved in folate metabolism, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on folate synthesis . The compound may also localize to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct the compound to these compartments, affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-sulfonamide typically involves the introduction of the sulfonamide group to a pyridine ring followed by the introduction of the amino group. One common method involves the reaction of 2-chloropyridine with sulfamide under basic conditions to form the sulfonamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Aminopyridine-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Aminopyridine-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

6-aminopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQVENVAWVSTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308409
Record name 6-Amino-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-58-1
Record name 6-Amino-2-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminopyridine-2-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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